molecular formula C13H10BN3O3 B7954954 [5-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid

[5-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid

Cat. No.: B7954954
M. Wt: 267.05 g/mol
InChI Key: WQJUYUAIMZRXAB-UHFFFAOYSA-N
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Description

[5-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis and medicinal chemistry. This compound features a unique structure that includes a 1,3,4-oxadiazole ring, a pyridine ring, and a boronic acid group, making it a valuable building block for various chemical reactions and applications .

Chemical Reactions Analysis

Types of Reactions

[5-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[5-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the oxadiazole ring.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of [5-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, while the oxadiazole and pyridine rings can engage in π-π stacking and hydrogen bonding interactions. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • [5-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]boronic acid
  • [5-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridin-4-yl]boronic acid
  • [5-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzene-1,3-diyl]boronic acid

Uniqueness

[5-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid is unique due to its specific substitution pattern, which influences its reactivity and binding properties. The position of the boronic acid group on the pyridine ring can significantly affect the compound’s electronic properties and its ability to participate in various chemical reactions .

Properties

IUPAC Name

[5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BN3O3/c18-14(19)11-6-10(7-15-8-11)13-17-16-12(20-13)9-4-2-1-3-5-9/h1-8,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJUYUAIMZRXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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